molecular formula C7H10N+ B091958 1-Ethylpyridin-1-ium CAS No. 15302-96-2

1-Ethylpyridin-1-ium

Cat. No.: B091958
CAS No.: 15302-96-2
M. Wt: 108.16 g/mol
InChI Key: OIDIRWZVUWCCCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of UUN44923 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods: Industrial production of UUN44923 follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

UUN44923 has a wide range of scientific research applications:

Mechanism of Action

UUN44923 exerts its effects by inhibiting the enzyme Fat Mass and Obesity-associated protein (FTO). The inhibition of FTO leads to changes in the demethylation of RNA, affecting gene expression and cellular processes. The molecular targets and pathways involved include:

Comparison with Similar Compounds

UUN44923 is unique compared to other FTO inhibitors due to its specific structure and functional groups. Similar compounds include:

Properties

IUPAC Name

1-ethylpyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDIRWZVUWCCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1906-79-2 (bromide)
Record name Ethylpyridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3048075
Record name 1-Ethylpyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15302-96-2
Record name Ethylpyridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethylpyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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